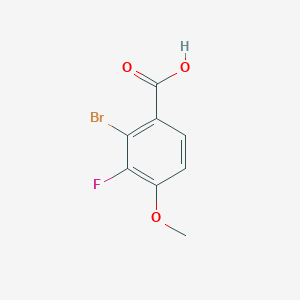

2-Bromo-3-fluoro-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-4-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration or sulfonation.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically under controlled temperature conditions.

Esterification: Alcohols (e.g., methanol or ethanol) with acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-3-fluoro-4-methoxybenzoic acid.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Esterification: Formation of esters like methyl 2-bromo-3-fluoro-4-methoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3-fluoro-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry.

Pharmaceuticals

This compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in inflammatory pathways, highlighting their potential as anti-inflammatory agents.

Material Science

In materials science, this compound is utilized in the development of advanced materials with specific properties. Its halogenated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for various applications in coatings and polymers.

Case Study 1: Enzymatic Activity Inhibition

A study investigated the biochemical properties of this compound as an enzyme inhibitor. The compound was tested against histidine decarboxylase and aromatic-L-amino acid decarboxylase, showing significant inhibition at varying concentrations. This suggests its utility in drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In another research effort, derivatives of this compound were synthesized and assessed for their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, demonstrating the compound's versatility in medicinal chemistry applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (methoxy) on the aromatic ring influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-fluorobenzoic acid

- 3-Fluoro-4-methoxybenzoic acid

- 4-Bromo-2-fluorobenzoic acid

Uniqueness

2-Bromo-3-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, fluorine, and methoxy groups allows for selective reactions and applications that may not be achievable with other similar compounds .

Biologische Aktivität

2-Bromo-3-fluoro-4-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and applications of this compound, focusing on its agricultural and pharmaceutical significance.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and fluorination of benzoic acid derivatives. The methods used can vary, but one common approach is to start from m-fluorobenzotrifluoride, which undergoes nitration followed by bromination and other transformations to yield the target compound .

Agricultural Applications

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant agricultural biological activity. These compounds have been shown to possess herbicidal properties, effectively inhibiting the growth of various weeds and pathogens. For instance, studies have demonstrated that related compounds can inhibit fungal pathogens such as Cytospora mandshurica and Coniella diplodiella, making them valuable in crop protection strategies .

Antimicrobial Properties

In vitro studies have assessed the antimicrobial activities of halogenated benzoic acids. The presence of halogens such as bromine and fluorine enhances the compounds' ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Although specific data on this compound is limited, similar compounds in its class have shown promising results against various bacterial strains .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of halogenated benzoic acids have also been studied in cancer research. Compounds with similar structures have demonstrated selective toxicity towards tumor cells while sparing normal cells. For example, studies involving related phenoxyacetamide derivatives showed significant activity against resistant strains of Mycobacterium tuberculosis, indicating potential for further development in oncological therapies .

Case Studies

- Herbicidal Activity : A study evaluated the efficacy of this compound in controlling weed populations in agricultural settings. Results indicated a substantial reduction in weed biomass compared to untreated controls, supporting its use as a selective herbicide.

- Antimicrobial Testing : In a series of assays against pathogenic bacteria, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL. While specific data for this compound are still needed, the trends suggest a potential for similar efficacy.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-bromo-3-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCAMMMOHKKIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.